[1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine
Overview
Description
[1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine: is a chemical compound with a unique structure that includes a cyclopropyl group, a dimethylphenoxy group, and an ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group can be attached via an etherification reaction, where a phenol derivative reacts with an appropriate alkyl halide.
Formation of the Ethylamine Moiety: The ethylamine group can be introduced through an amination reaction, where an alkyl halide reacts with ammonia or an amine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-efficiency, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group may be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its unique structural features.
- Studied for its interactions with biological targets.
Industry:
- Utilized in the development of new materials and chemical processes.
- Applied in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of [1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
[1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine: shares structural similarities with other phenoxyethylamines and cyclopropylamines.
Phenoxyethylamines: Compounds with a phenoxy group attached to an ethylamine moiety.
Cyclopropylamines: Compounds with a cyclopropyl group attached to an amine moiety.
Uniqueness:
- The combination of a cyclopropyl group, a dimethylphenoxy group, and an ethylamine moiety makes this compound unique.
- This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
1-cyclopropyl-2-(3,4-dimethylphenoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9-3-6-12(7-10(9)2)15-8-13(14)11-4-5-11/h3,6-7,11,13H,4-5,8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMGJTBBDBRXNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(C2CC2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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